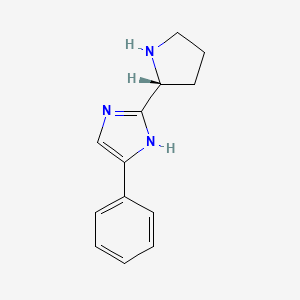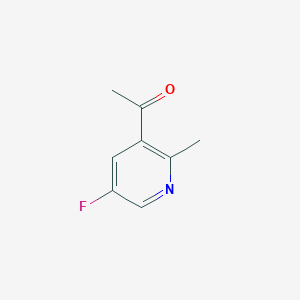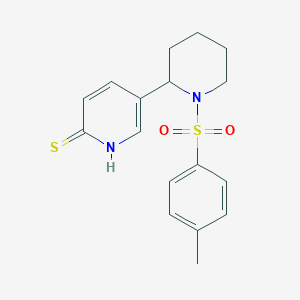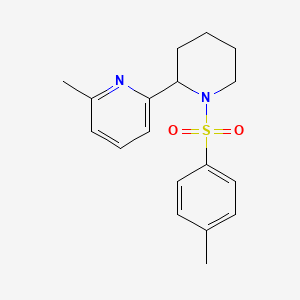![molecular formula C14H19N3OS B11811554 2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole](/img/structure/B11811554.png)
2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a benzothiazole core, which is known for its biological activity, and a piperazine moiety, which enhances its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution, where the benzothiazole intermediate reacts with piperazine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to scale up the production while maintaining efficiency and reducing reaction times.
化学反応の分析
Types of Reactions
2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the benzothiazole ring to a dihydrobenzothiazole.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are carried out in the presence of a base such as potassium carbonate or sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrobenzothiazole derivatives
Substitution: Various N-substituted piperazine derivatives
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It exhibits antimicrobial activity, making it a candidate for the development of new antibiotics.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
作用機序
The mechanism of action of 2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antimicrobial activity . Additionally, the compound may interact with other enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione: Exhibits similar antimicrobial activity.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Known for their anxiolytic activity.
2-(4-(3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)propyl)piperazin-1-yl)benzo oxazole: Used in the synthesis of novel materials.
Uniqueness
2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole stands out due to its unique combination of a benzothiazole core and a piperazine moiety, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its broad range of applications in different scientific fields further highlight its versatility.
特性
分子式 |
C14H19N3OS |
|---|---|
分子量 |
277.39 g/mol |
IUPAC名 |
2-piperazin-1-yl-6-propoxy-1,3-benzothiazole |
InChI |
InChI=1S/C14H19N3OS/c1-2-9-18-11-3-4-12-13(10-11)19-14(16-12)17-7-5-15-6-8-17/h3-4,10,15H,2,5-9H2,1H3 |
InChIキー |
MZDAGQIYTXWCOS-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC2=C(C=C1)N=C(S2)N3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11811472.png)
![2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11811475.png)







![7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11811512.png)

![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11811522.png)


